molecular formula C20H16N4O4S B2848101 methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate CAS No. 941920-67-8

methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2848101
CAS No.: 941920-67-8
M. Wt: 408.43
InChI Key: JWSDPVICODJADP-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate is a complex chemical compound that belongs to a class of molecules known for their diverse biological and chemical properties. This compound features a unique structure combining pyrazole and pyrazine rings with a thiophene carboxylate ester, which provides it with distinctive chemical and biological behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate can involve multi-step processes:

  • Starting Materials: : Begin with 2-phenylpyrazole and thiophene-2-carboxylate.

  • Formation of Pyrazolopyrazine Core: : React 2-phenylpyrazole with suitable reagents to form the pyrazolopyrazine core.

  • Acylation Reaction: : Introduce an acylating agent to produce the acetamido intermediate.

  • Esterification: : Finally, esterify the acetamido intermediate with methanol under acidic conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the process often involves optimized reaction conditions:

  • Catalysts: : Use of catalysts like acids or bases to enhance reaction rates.

  • Solvents: : Employing solvents that facilitate high yields and purity, such as dichloromethane or ethyl acetate.

  • Temperature Control: : Precise temperature regulation to prevent side reactions and degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of activating groups on the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted derivatives based on the reactants used.

Scientific Research Applications

In Chemistry

This compound is used as a building block in organic synthesis for creating complex molecules with potential bioactivity.

In Biology

It serves as a molecular probe to study biological processes and interactions due to its unique structure.

In Medicine

In Industry

It finds use in the development of specialty chemicals and advanced materials, due to its versatile chemical properties.

Mechanism of Action

Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate exerts its effects by interacting with molecular targets such as enzymes or receptors. Its pyrazolo[1,5-a]pyrazin-5(4H) moiety can engage in hydrogen bonding, pi-stacking, or electrostatic interactions, modulating the activity of biological pathways. Specific pathways and targets would depend on the functional groups present and the specific context of application.

Comparison with Similar Compounds

Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate stands out due to its combined pyrazole, pyrazine, and thiophene components, which are not commonly found together in similar compounds. Here are a few similar compounds:

  • 3-(2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid: : Lacks the thiophene ring.

  • 5-amino-2-phenylpyrazolo[1,5-a]pyrazine: : Lacks the acetamido and thiophene components.

  • Thiophene-2-carboxylic acid methyl ester: : Lacks the pyrazolopyrazine moiety.

Each of these compounds has unique properties and applications, but the combination of these specific structural features in this compound grants it distinctive chemical and biological behaviors.

Properties

IUPAC Name

methyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-28-20(27)18-14(7-10-29-18)21-17(25)12-23-8-9-24-16(19(23)26)11-15(22-24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDPVICODJADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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